Apricitabine

HIV NRTI M184V

Apricitabine addresses M184V-mediated resistance where lamivudine and emtricitabine fail. It retains antiviral potency against M184V mutants (<2-fold IC50 shift) and should replace—not be co-administered with—other cytidine analogues due to phosphorylation antagonism. Essential for salvage regimen research and resistance mechanism studies. Sourced as ≥98% pure solid.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 160707-69-7
Cat. No. B1667567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApricitabine
CAS160707-69-7
SynonymsApricitabine;  (-)-BCH-10652;  (-)-dOTC;  AVX-754;  BCH-10618;  SPD-754;  (-)-BCH10652;  AVX754;  BCH10618;  SPD754.
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1C(SC(O1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
InChIKeyRYMCFYKJDVMSIR-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apricitabine (CAS 160707-69-7): A Deoxycytidine Analogue NRTI for HIV with Demonstrated Activity Against M184V Mutants


Apricitabine (ATC; codenamed AVX754 and SPD754) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) and a structural analogue of deoxycytidine [1]. It is chemically related to lamivudine (3TC) and emtricitabine (FTC), sharing the same cytidine analogue backbone [2]. The compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form, apricitabine-5'-triphosphate, which competes with endogenous nucleotides for incorporation into nascent viral DNA by HIV-1 reverse transcriptase, resulting in chain termination and inhibition of viral replication [1]. Apricitabine is administered orally, displays linear pharmacokinetics with a bioavailability of 65–80%, exhibits minimal plasma protein binding (<4%), and is primarily renally excreted with minimal to no hepatic metabolism [3]. Its intracellular triphosphate metabolite has an elimination half-life of 6–7 hours, supporting twice-daily dosing [3].

Why Lamivudine and Emtricitabine Cannot Substitute for Apricitabine in M184V-Associated HIV Treatment Failure


Although lamivudine (3TC), emtricitabine (FTC), and apricitabine share a deoxycytidine analogue backbone and compete for the same intracellular phosphorylation pathway via deoxycytidine kinase [1], critical differences in their resistance profiles render them non-interchangeable in key clinical scenarios. Specifically, the M184V mutation in HIV-1 reverse transcriptase confers high-level resistance to both lamivudine and emtricitabine, the two most commonly prescribed deoxycytidine NRTIs in first-line antiretroviral therapy [2]. In contrast, apricitabine retains substantial antiviral activity against HIV-1 harboring the M184V mutation, with less than a twofold reduction in susceptibility in vitro [3]. Furthermore, in vitro and clinical evidence demonstrates that co-administration of apricitabine with lamivudine or emtricitabine is counterproductive: these agents inhibit the intracellular phosphorylation of apricitabine, reducing its conversion to the active triphosphate form and diminishing antiviral efficacy [1]. Therefore, apricitabine is not a generic substitute for existing deoxycytidine analogues; it represents a differentiated therapeutic option specifically designed to address treatment failure driven by M184V-mediated resistance. The quantitative evidence presented in the following section substantiates this differentiation.

Apricitabine (ATC) Comparative Efficacy Data vs. Lamivudine and Emtricitabine in Resistant HIV-1


Phase IIb Trial: Superior Virologic Suppression with Apricitabine vs. Lamivudine in M184V-Positive Patients at 24 Weeks

In a randomized, double-blind Phase IIb trial (AVX-201) involving treatment-experienced patients harboring the M184V mutation, apricitabine at 600 mg BID and 800 mg BID demonstrated significantly greater viral load reductions compared to lamivudine 150 mg BID. After 21 days of add-on therapy to a stable background regimen, the mean viral load decline was -0.90 log10 copies/mL for apricitabine 600 mg (P = 0.006 vs. 3TC) and -0.71 log10 copies/mL for apricitabine 800 mg (P = 0.0506 vs. 3TC), whereas the lamivudine arm showed a negligible decline of -0.03 log10 copies/mL [1]. At 24 weeks, the proportion of patients achieving a viral load below 400 copies/mL was 80% or more in the apricitabine groups compared to approximately 67% in the lamivudine group; the proportion below 50 copies/mL exceeded 70% for apricitabine versus just under 60% for lamivudine [1].

HIV NRTI M184V Clinical Trial Viral Load

Retention of In Vitro Antiviral Activity Against M184V Mutants: Apricitabine vs. Lamivudine and Emtricitabine

The M184V mutation in HIV-1 reverse transcriptase confers high-level resistance to lamivudine and emtricitabine, typically reducing susceptibility by >100-fold. In contrast, apricitabine exhibits a less than twofold reduction in susceptibility against HIV-1 containing the M184V mutation in vitro [1][2]. This minimal fold-change indicates that apricitabine maintains nearly full antiviral potency against M184V-harboring virus. In isolated human cord blood mononuclear cells (CBMCs), apricitabine demonstrated an IC50 of 0.4 µM against wild-type HIV-1, comparable to its activity in other cell lines [3]. While direct comparator IC50 values for lamivudine and emtricitabine against M184V are not provided in the same assay, literature establishes that the M184V mutation causes a >100-fold increase in IC50 for these agents, effectively rendering them inactive [2].

HIV-1 Drug Resistance M184V IC50 Fold-Change

Intracellular Triphosphate Half-Life: Apricitabine Supports Twice-Daily Dosing, Comparable to Lamivudine

The intracellular half-life of the active triphosphate metabolite is a key pharmacokinetic parameter determining dosing frequency for NRTIs. Apricitabine triphosphate (ATC-TP) has an intracellular elimination half-life of 6 to 7 hours [1][2]. This is comparable to the intracellular half-life of lamivudine triphosphate, which is approximately 10.5 to 15 hours in HIV-infected cells (though plasma half-life is shorter), and emtricitabine triphosphate, which has an intracellular half-life of approximately 39 hours supporting once-daily dosing [3]. The 6-7 hour intracellular half-life of ATC-TP supports twice-daily dosing [2]. While emtricitabine offers a longer intracellular half-life enabling once-daily administration, apricitabine's twice-daily pharmacokinetic profile is consistent with lamivudine's established dosing paradigm and is clinically manageable.

Pharmacokinetics Intracellular Half-Life Triphosphate Dosing Frequency

Antagonistic Interaction with Lamivudine and Emtricitabine: Co-Administration Reduces Apricitabine Antiviral Activity

In vitro studies in human peripheral blood mononuclear cells (PBMC) demonstrate that lamivudine (3TC) and emtricitabine (FTC) produce concentration-dependent decreases in the intracellular phosphorylation of apricitabine, thereby reducing the formation of its active triphosphate metabolite [1]. Specifically, 3TC at concentrations of 1 to 10 µM significantly inhibited apricitabine phosphorylation. Consequently, the antiviral activity of apricitabine against HIV-1 was reduced: the concentration of apricitabine producing 50% inhibition of viral reverse transcriptase (IC50) increased two- to fivefold in the presence of 3TC [1]. In contrast, apricitabine at concentrations up to 30 µM had no effect on the phosphorylation of 3TC or FTC, indicating a unidirectional inhibitory interaction [1]. These findings are corroborated by clinical pharmacokinetic studies showing that co-administration of lamivudine markedly reduces intracellular ATC-TP levels in healthy volunteers [2].

Drug Interaction Phosphorylation Combination Therapy In Vitro

Apricitabine Application Scenarios: Salvage Therapy for M184V-Mediated NRTI Failure and Research Use in Resistance Studies


Clinical Salvage Therapy: Replacement of Lamivudine or Emtricitabine in M184V-Positive Treatment-Experienced HIV-1 Patients

Based on the Phase IIb trial data demonstrating superior virologic suppression with apricitabine compared to continued lamivudine in M184V-harboring patients [1], apricitabine is positioned as a replacement deoxycytidine NRTI in salvage antiretroviral regimens. In this scenario, lamivudine or emtricitabine is discontinued and substituted with apricitabine at a dose of 600 mg or 800 mg twice daily, in combination with an optimized background regimen. This application directly addresses the unmet need for an active cytidine analogue in patients who have developed the M184V mutation on first-line therapy [1]. The antagonistic phosphorylation interaction documented in vitro and in vivo [2] mandates that apricitabine not be co-administered with lamivudine or emtricitabine; it must be used as a replacement, not an add-on.

Preclinical Research: In Vitro Resistance Profiling and Mechanism-of-Action Studies for NRTI Candidates

Apricitabine's unique resistance profile—specifically its retained activity against M184V, thymidine analogue mutations (TAMs, up to five), and L74V [3][4]—makes it a valuable tool compound for in vitro studies investigating NRTI resistance mechanisms. Researchers can employ apricitabine as a reference deoxycytidine analogue in cell culture assays to benchmark the resistance profiles of novel NRTI candidates against a panel of clinically relevant HIV-1 mutants. The availability of quantitative IC50 data in MT-4 cells (2.8 µM), U937 cells (0.4 µM), and CBMCs (0.4 µM) [5] provides a baseline for comparative studies. Additionally, the documented two- to fivefold reduction in apricitabine antiviral activity in the presence of lamivudine [2] offers a well-characterized model for studying intracellular phosphorylation competition among deoxycytidine analogues.

Clinical Trial Benchmarking: Comparator Arm for Investigational NRTIs Targeting M184V Resistance

Apricitabine's extensive clinical trial data, including the randomized Phase IIb comparison with lamivudine in M184V-positive patients [1], position it as a suitable active comparator for future clinical trials evaluating novel NRTIs designed to overcome M184V-mediated resistance. Its established safety profile, low propensity for mitochondrial toxicity [3], and documented efficacy in treatment-experienced populations provide a benchmark against which new agents can be assessed. Procurement of apricitabine for use as a reference standard or comparator drug in clinical development programs is justified by the compound's well-characterized pharmacologic and clinical profile in the specific context of M184V-associated treatment failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apricitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.